REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[O-:10][Mn](=O)(=O)=O.[K+].[OH2:16]>>[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:10])=[O:16] |f:1.2|
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Name
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|
Quantity
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25.05 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1)Cl)C
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Name
|
|
Quantity
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55.04 g
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Type
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reactant
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Smiles
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[O-][Mn](=O)(=O)=O.[K+]
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Name
|
|
Quantity
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400 mL
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Type
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reactant
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Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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to reflux for about 5 hr
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Duration
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5 h
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Type
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FILTRATION
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Details
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by filtering while hot through Celite
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Type
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FILTRATION
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Details
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White crystals are filtered off
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Type
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DISSOLUTION
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Details
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dissolved in ether
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Type
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WASH
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Details
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washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
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Smiles
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FC1=C(C(=O)O)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |